Estradiol Enanthate

Pharmacokinetics Half-life Sustained release

Estradiol enanthate (CAS 4956-37-0), also known as estradiol heptanoate, is a synthetic, steroidal estrogen and an estrogen ester specifically the 17β-enanthate ester of estradiol. As a prodrug of estradiol, it is administered via intramuscular injection in an oil solution, forming a depot at the injection site from which the active estradiol is slowly released.

Molecular Formula C25H36O3
Molecular Weight 384.6 g/mol
CAS No. 4956-37-0
Cat. No. B195154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Enanthate
CAS4956-37-0
SynonymsEstra-1,3,5(10)-triene-3,17-diol (17β)-17-heptanoate;  Estradiol-17-enanthate;  3-Hydroxyestra-1,3,5(10)-trien-17β-yl Ester Heptanoic Acid;  17-Heptanoate Estradiol
Molecular FormulaC25H36O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1
InChIKeyRFWTZQAOOLFXAY-BZDYCCQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Estradiol Enanthate CAS 4956-37-0: Long-Acting Estrogen Ester for Sustained-Release Formulations


Estradiol enanthate (CAS 4956-37-0), also known as estradiol heptanoate, is a synthetic, steroidal estrogen and an estrogen ester specifically the 17β-enanthate ester of estradiol [1]. As a prodrug of estradiol, it is administered via intramuscular injection in an oil solution, forming a depot at the injection site from which the active estradiol is slowly released [1]. This compound is a key active pharmaceutical ingredient (API) in once-monthly combined injectable contraceptives, formulated with progestins such as dihydroxyprogesterone acetophenide (DHPA) [2].

Why Estradiol Enanthate Cannot Be Readily Substituted with Other Estradiol Esters


Estradiol esters are not interchangeable due to significant differences in ester chain length, lipophilicity, and hydrolysis kinetics, which directly dictate the rate of estradiol release from the intramuscular depot [1]. Estradiol enanthate, possessing a 7-carbon straight-chain heptanoate ester, exhibits a distinctly different pharmacokinetic profile compared to the 5-carbon valerate ester or the 8-carbon cyclopentylpropionate (cypionate) ester [1]. These structural variations result in clinically meaningful differences in elimination half-life, duration of action, and serum estradiol levels achieved [2]. Generic substitution without considering these quantifiable pharmacokinetic differences can lead to suboptimal therapeutic outcomes, including inadequate hormone suppression or excessive estrogenic exposure.

Quantitative Differentiation Evidence: Estradiol Enanthate vs. Comparator Estradiol Esters


Elimination Half-Life and Duration of Action: Enanthate vs. Valerate vs. Cypionate

Estradiol enanthate exhibits a significantly longer elimination half-life and duration of action compared to the commonly used estradiol valerate. Following intramuscular injection, the elimination half-life of estradiol enanthate is 5.6–7.5 days [1]. In contrast, estradiol valerate has a reported half-life of 4–5 days [2], and estradiol cypionate has a half-life of 8–10 days [3]. The duration of action for a single 10 mg intramuscular dose of estradiol enanthate is approximately 20–30 days [1], which is considerably longer than that of estradiol valerate and estradiol benzoate [4].

Pharmacokinetics Half-life Sustained release

Serum Estradiol Levels: Enanthate/DHPA vs. Other Combined Estrogen-Progestogen Therapies

In a retrospective longitudinal study of 101 transgender women, participants using an estradiol enanthate plus dihydroxyprogesterone acetophenide (EEn/DHPA) injectable regimen achieved significantly higher mean serum estradiol (E2) levels compared to those receiving other combined estrogen-progestogen (CEP) therapies [1]. The EEn/DHPA group exhibited mean E2 levels of 186 ± 32 pg/mL, whereas the comparator CEP group had mean E2 levels of only 62 ± 7 pg/mL [1].

Serum estradiol Transgender hormone therapy Clinical efficacy

Hydrolysis Kinetics in Target Tissues: Relative Rates of Estradiol Ester Cleavage

In vitro studies using MCF-7 human breast cancer cells have demonstrated that the hydrolysis rates of estradiol esters follow the order: estradiol acetate (EA) > estradiol valerate (EV) > estradiol stearate (ES) [1]. While direct data for estradiol enanthate is not available in this study, the established structure-activity relationship indicates that longer, more lipophilic ester chains (such as the 7-carbon enanthate) are hydrolyzed more slowly than shorter-chain esters like valerate (5-carbon) [2]. This slower enzymatic cleavage directly translates to the prolonged duration of action observed clinically.

Esterase activity Hydrolysis rate MCF-7 cells

Analytical Reference Standard Purity: 99% (GC) for Method Development and Quality Control

For analytical method development, method validation (AMV), and quality control (QC) applications, estradiol enanthate is available as a high-purity reference standard. Reputable vendors supply the compound with a minimum purity specification of 99% as determined by gas chromatography (GC) . Physical characterization includes a melting point of 94–96°C and an optical rotation of +48.2° (c=1, Methanol) . This level of purity and defined physicochemical properties ensure reliable and reproducible results in quantitative assays, such as HPLC method validation for Abbreviated New Drug Applications (ANDA) [1].

Reference standard Purity Quality control

Optimal Procurement and Application Scenarios for Estradiol Enanthate


Development of Once-Monthly Combined Injectable Contraceptives

Formulation scientists developing long-acting reversible contraceptives should prioritize estradiol enanthate as the estrogen component due to its 20–30 day duration of action [1], which aligns with the desired monthly dosing interval. The combination with dihydroxyprogesterone acetophenide (DHPA) is a clinically established once-monthly injectable contraceptive formulation [2].

Gender-Affirming Hormone Therapy (GAHT) Injectable Formulations

For compounding pharmacies and pharmaceutical manufacturers producing injectable estradiol for transgender women, estradiol enanthate offers a clinically validated option that achieves mean serum estradiol levels of 186 pg/mL with every-3-week dosing [1], providing a sustained estrogenic effect that supports testosterone suppression and feminization outcomes.

Analytical Reference Standard for ANDA Method Validation

Quality control and analytical development laboratories supporting Abbreviated New Drug Applications (ANDAs) for estradiol enanthate-containing products require high-purity reference standards. The compound is available at 99% GC purity [1], suitable for HPLC method development, system suitability testing, and quantitative impurity profiling.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Estradiol Esters

Researchers conducting PK/PD modeling of estradiol esters can utilize the well-characterized elimination half-life of 5.6–7.5 days for estradiol enanthate [1] as a reference point for simulating and comparing the release kinetics of novel ester prodrugs or depot formulations.

Technical Documentation Hub

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